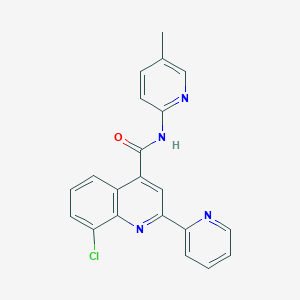![molecular formula C18H20ClNO4 B4621341 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their specific functional groups, including chloro, methoxy, and benzamide moieties. Such compounds are often studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, aiming at introducing specific functional groups to the benzamide backbone. For instance, the synthesis of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with similar structural features, highlights the role of amide bond modification and the introduction of substituents on the benzamide moiety to achieve high selectivity and affinity for target receptors or biological activities (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide reveals the importance of intermolecular interactions, such as hydrogen bonding, in determining their conformation and stability. Studies on similar molecules, like N-3-hydroxyphenyl-4-methoxybenzamide, utilize techniques such as X-ray diffraction and DFT calculations to elucidate their molecular geometry and the influence of intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include modifications at the amide bond or the introduction of substituents at strategic positions to alter their chemical properties. For example, the conversion of N-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides into pyrazoline derivatives demonstrates the reactivity of the benzamide moiety and the potential for generating compounds with desirable biological activities (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their molar refractivity and polarizability, can be influenced by their molecular structure and the presence of specific functional groups. Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, provide insights into the effects of drug concentration on these properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide are determined by their functional groups and molecular structure. The synthesis and pharmacological activity of similar benzamide derivatives underscore the potential for designing compounds with specific chemical and biological properties (Abdulla et al., 2013).
Wissenschaftliche Forschungsanwendungen
Environmental Contaminants and Toxicology
Research on environmental contaminants, such as chlorinated solvents and parabens, highlights the ongoing concern about the fate and behavior of chemical substances in aquatic environments and their potential health impacts. Studies reveal that despite wastewater treatments, these contaminants persist at low concentrations in effluents and surface waters, raising questions about their long-term effects on human health and ecosystems (Haman et al., 2015), (Ruder, 2006).
Pharmacological Effects of Compounds
The pharmacological review of compounds like chlorogenic acid showcases the diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a potential for therapeutic applications. Such studies contribute to understanding how structurally diverse compounds might interact with biological systems to offer health benefits or pose risks (Naveed et al., 2018).
Novel Synthesis and Pharmaceutical Impurities
Advancements in the synthesis of pharmaceuticals, as seen in the studies of omeprazole and its impurities, illustrate the complexity and innovation within pharmaceutical chemistry. These research efforts not only aim to improve the synthesis efficiency but also address the challenges related to impurities and their impact on drug safety and efficacy (Saini et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(12-5-7-16(23-3)17(9-12)24-4)20-18(21)14-10-13(19)6-8-15(14)22-2/h5-11H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYAABSLMTOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)
![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)


![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)